![molecular formula C8H15Br2O4P B14466335 [(2,3-Dibromopropoxy)methyl]{[(prop-2-en-1-yl)oxy]methyl}phosphinic acid CAS No. 72386-46-0](/img/structure/B14466335.png)
[(2,3-Dibromopropoxy)methyl]{[(prop-2-en-1-yl)oxy]methyl}phosphinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2,3-Dibromopropoxy)methyl]{[(prop-2-en-1-yl)oxy]methyl}phosphinic acid is a chemical compound with a complex structure that includes bromine, phosphorus, and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2,3-Dibromopropoxy)methyl]{[(prop-2-en-1-yl)oxy]methyl}phosphinic acid typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
[(2,3-Dibromopropoxy)methyl]{[(prop-2-en-1-yl)oxy]methyl}phosphinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the bromine atoms or other functional groups within the molecule.
Substitution: The bromine atoms can be substituted with other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphinic acid derivatives, while substitution reactions can produce a variety of new compounds with altered properties.
Aplicaciones Científicas De Investigación
[(2,3-Dibromopropoxy)methyl]{[(prop-2-en-1-yl)oxy]methyl}phosphinic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialized materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of [(2,3-Dibromopropoxy)methyl]{[(prop-2-en-1-yl)oxy]methyl}phosphinic acid involves its interaction with specific molecular targets. The bromine atoms and phosphinic acid group play crucial roles in these interactions, affecting the compound’s reactivity and binding affinity. The pathways involved can vary depending on the specific application, but generally include modifications to molecular structures and catalytic activity.
Comparación Con Compuestos Similares
[(2,3-Dibromopropoxy)methyl]{[(prop-2-en-1-yl)oxy]methyl}phosphinic acid can be compared with other similar compounds, such as:
[(2,3-Dibromopropoxy)methyl]phosphinic acid: Lacks the prop-2-en-1-yl group, resulting in different reactivity and applications.
[(prop-2-en-1-yl)oxy]methylphosphinic acid:
The uniqueness of this compound lies in its combined functional groups, which provide a distinct set of properties and reactivity patterns not found in simpler analogs.
Propiedades
Número CAS |
72386-46-0 |
|---|---|
Fórmula molecular |
C8H15Br2O4P |
Peso molecular |
365.98 g/mol |
Nombre IUPAC |
2,3-dibromopropoxymethyl(prop-2-enoxymethyl)phosphinic acid |
InChI |
InChI=1S/C8H15Br2O4P/c1-2-3-13-6-15(11,12)7-14-5-8(10)4-9/h2,8H,1,3-7H2,(H,11,12) |
Clave InChI |
OWQKHKYECWDYFV-UHFFFAOYSA-N |
SMILES canónico |
C=CCOCP(=O)(COCC(CBr)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


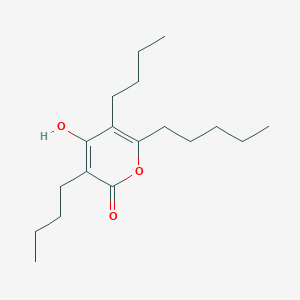

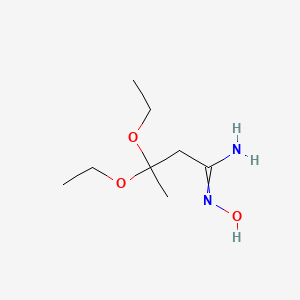
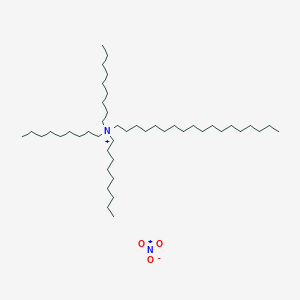
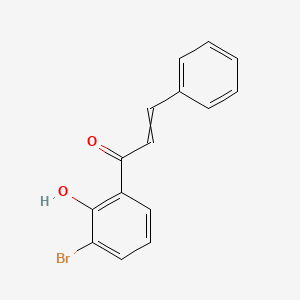
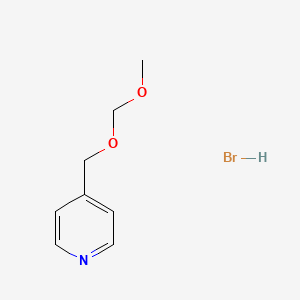
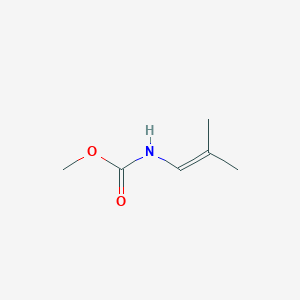

![[(3-Aminopropyl)amino]methanol](/img/structure/B14466303.png)
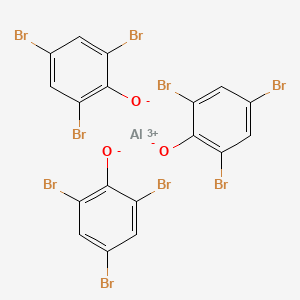
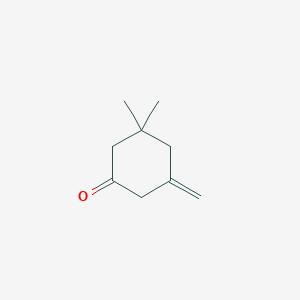
![ethyl (7R,8S)-7-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B14466320.png)

![Propane, 2-[(chloroethynyl)thio]-](/img/structure/B14466330.png)
